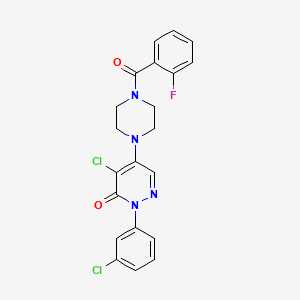

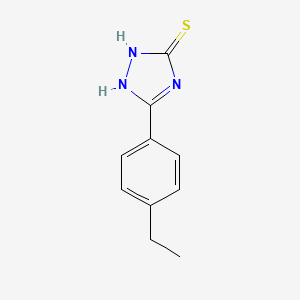

5-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using NMR and mass spectrometry . In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO-LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Suzuki cross-coupling reactions and condensation reactions . The p-electronic delocalization extended over pyrazine, benzene, and thiophene was examined in studying the NLO behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the chemical shifts of 1H NMR of all the synthesized compounds were calculated and compared with the experimental values . The effect of various substituents was observed on values of the HOMO-LUMO energy gap and hyperpolarizability .Scientific Research Applications

Insecticidal Activities

Compounds structurally related to 5-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide have been explored for their insecticidal properties. For example, a study synthesized analogs containing 1,3,4-oxadiazole rings, showing significant insecticidal activities against the diamondback moth. These findings suggest potential applications of such compounds in agricultural pest control (Qi et al., 2014).

Synthesis and Electronic Properties

A Suzuki cross-coupling reaction was used to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, involving a compound structurally similar to this compound. This study highlights the synthesis process and electronic properties of such compounds, indicating their potential in various electronic applications (Ahmad et al., 2021).

Antibacterial and Antifungal Activities

Another study synthesized novel N-substitutedphenyl-2-pyrazolylnicotinamides, similar in structure to this compound, and evaluated their insecticidal and fungicidal activities. This suggests potential biomedical applications, particularly in developing new antimicrobial agents (Shang et al., 2019).

Design and Fungicidal Activity

Research on N-(thiophen-2-yl) nicotinamide derivatives, closely related to this compound, has shown promising fungicidal activities. These compounds were effective against cucumber downy mildew, indicating their potential as novel fungicides (Wu et al., 2022).

Mechanism of Action

Target of Action

The primary targets of the compound “5-bromo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)nicotinamide” are currently unknown. This compound is a derivative of pyrazine, a heterocyclic compound that has been synthesized in laboratories since 1876

Mode of Action

It’s known that the compound was synthesized via a suzuki cross-coupling reaction of 5-bromo-n-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The specific interactions of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazine derivatives are known to be involved in various biochemical pathways due to their wide presence in nature and their synthetic analogs . The specific pathways affected by this compound and their downstream effects would need further investigation.

Result of Action

The compound’s electronic and nonlinear optical properties have been studied through dft calculations . The specific molecular and cellular effects of this compound’s action would need further investigation.

properties

IUPAC Name |

5-bromo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4OS/c16-11-6-10(7-17-8-11)15(21)20-9-12-14(19-4-3-18-12)13-2-1-5-22-13/h1-8H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVOFVMHDKFZFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2811992.png)

![2-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2811993.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2811995.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2812002.png)

![N-(3,4-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2812008.png)

![4-tert-butyl-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2812011.png)

![ethyl 2-cinnamamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2812012.png)